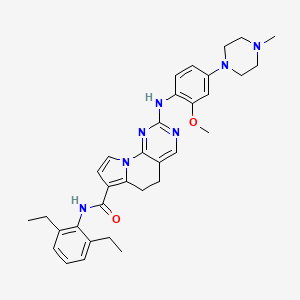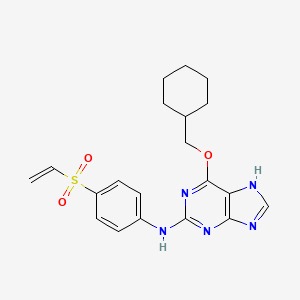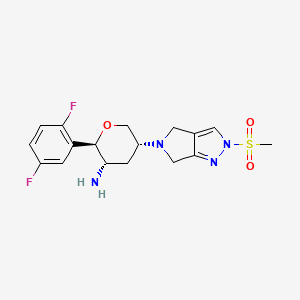
Omarigliptin
Übersicht
Beschreibung
Omarigliptin, auch bekannt als MK-3102, ist ein potentes, lang wirkendes orales Antidiabetikum, das zur Klasse der Dipeptidylpeptidase-4 (DPP-4)-Inhibitoren gehört. Es wird zur einmal wöchentlichen Behandlung von Typ-2-Diabetes mellitus eingesetzt. This compound wirkt, indem es das Enzym DPP-4 hemmt, wodurch der Spiegel von Inkretin-Hormonen wie Glucagon-like Peptid-1 (GLP-1) und Glukose-abhängigem Insulinotropen Peptid (GIP) erhöht wird. Diese Hormone helfen, den Blutzuckerspiegel zu regulieren, indem sie die Insulinsekretion erhöhen, die Glucagonfreisetzung verringern und die Magenentleerung verlangsamen .
Wissenschaftliche Forschungsanwendungen
Omarigliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Research on this compound helps to understand the role of incretin hormones in glucose regulation.
Wirkmechanismus
Target of Action
Omarigliptin is a potent, long-acting oral antidiabetic drug that belongs to the DPP-4 inhibitor class . The primary target of this compound is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones play a crucial role in regulating blood glucose levels .
Mode of Action
This compound works by inhibiting DPP-4, which results in an increase in the levels of incretin hormones (GLP-1 and GIP) . The increased levels of these hormones inhibit glucagon release, which in turn increases insulin secretion . This leads to a decrease in gastric emptying and blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 and the subsequent increase in incretin levels affect several biochemical pathways. The increased levels of GLP-1 and GIP enhance insulin secretion and suppress glucagon release in response to glucose levels . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound at the molecular and cellular levels results in several effects. It decreases inflammation and insulin resistance without affecting hemoglobin A1c (HbA1c) or body mass index (BMI) . This compound also alleviates oxidative toxicity and the production of reactive oxygen species induced by certain neurotoxins . Moreover, it exhibits anti-inflammatory activity, blocking inflammatory molecules, such as nitric oxide (NO) and inducible NO synthase . Finally, this compound has anti-apoptotic properties, as it decreases the levels of cleaved caspase-3 and Bax and increases the level of Bcl-2 .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Omarigliptin plays a significant role in biochemical reactions by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, GLP-1 and GIP, which are responsible for enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. The interaction between this compound and DPP-4 is characterized by the binding of this compound to the active site of the enzyme, thereby preventing the degradation of incretin hormones .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing insulin secretion from pancreatic beta cells and suppressing glucagon release from pancreatic alpha cells. This leads to improved glycemic control in patients with type 2 diabetes. Additionally, this compound has been shown to decrease inflammation and insulin resistance in a pleiotropic manner, which may contribute to its cardiovascular benefits .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, this compound prevents the degradation of incretin hormones, GLP-1 and GIP. This results in prolonged incretin activity, leading to increased insulin secretion and decreased glucagon release. The inhibition of DPP-4 by this compound also leads to a reduction in gastric emptying and a decrease in blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is generally well-tolerated and provides significant glucose-lowering effects for up to 78 weeks in patients with type 2 diabetes. The stability and degradation of this compound have been studied, and it has been found to maintain its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater reductions in blood glucose levels. At very high doses, this compound may cause adverse effects such as hypoglycemia. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and suppress glucagon release. The metabolic pathways of this compound also involve its interaction with other enzymes and cofactors that regulate glucose metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed to target tissues, including the pancreas and liver. The transport of this compound involves binding to plasma proteins, which facilitates its distribution throughout the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. This interaction leads to the inhibition of DPP-4 activity and the subsequent increase in incretin hormone levels. The localization of this compound within specific cellular compartments is essential for its therapeutic effects .
Vorbereitungsmethoden
Die Synthese von Omarigliptin umfasst mehrere wichtige Schritte, darunter die Verwendung von Ruthenium-katalysierten Reaktionen. Die Syntheseroute umfasst typischerweise die folgenden Schritte :
Dynamische Kinetische Auflösung (DKR) Reduktion: Ein racemisches α-Aminoketon wird reduziert, um zwei benachbarte Stereozentren einzustellen.
Cycloisomerisierung: Ein Bis-Homopropargylalkohol unterliegt einer Cycloisomerisierung, um ein Dihydropyran zu bilden.
Ruthenium-katalysierte Oxidation: Das Dihydropyran wird oxidiert, um das gewünschte Pyranon zu bilden.
Industrielle Produktionsmethoden für this compound beinhalten die Skalierung dieser Reaktionen, um hohe Ausbeuten und Reinheit zu erzielen. Das Verfahren umfasst die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen, um die Reproduzierbarkeit und Skalierbarkeit der Synthese zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Oxidation von Pyranol zu Pyranon unter Verwendung von Ruthenium-Katalysatoren.
Reduktion: Die Reduktion von α-Aminoketon, um Stereozentren einzustellen.
Substitution: Die regioselektive Synthese von N-Boc-1-Mesylpyrazol durch baseninduzierte Isomerisierung der Mesylgruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Ruthenium-Katalysatoren, Ameisensäure, DABCO und verschiedene Lösungsmittel wie Tetrahydrofuran (THF) und Dimethylformamid (DMF). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen this compound-Verbindung führen .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als Modellverbindung für die Untersuchung von DPP-4-Inhibitoren und deren Synthese.
Biologie: Die Forschung an this compound trägt zum Verständnis der Rolle von Inkretin-Hormonen bei der Glukose-Regulation bei.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms Dipeptidylpeptidase-4 (DPP-4). Diese Hemmung erhöht den Spiegel von Inkretin-Hormonen wie Glucagon-like Peptid-1 (GLP-1) und Glukose-abhängigem Insulinotropen Peptid (GIP). Diese Hormone senken den Blutzuckerspiegel, indem sie die Insulinsekretion erhöhen und die Glucagonfreisetzung in glukoseabhängiger Weise verringern . Zu den molekularen Zielstrukturen von this compound gehören das DPP-4-Enzym und die Inkretin-Hormon-Signalwege .
Analyse Chemischer Reaktionen
Omarigliptin undergoes several types of chemical reactions, including:
Oxidation: The oxidation of pyranol to pyranone using ruthenium catalysts.
Reduction: The reduction of α-aminoketone to set stereogenic centers.
Substitution: The regioselective synthesis of N-Boc-1-mesyl pyrazole via base-promoted mesyl group isomerization.
Common reagents and conditions used in these reactions include ruthenium catalysts, formic acid, DABCO, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are intermediates that lead to the final this compound compound .
Vergleich Mit ähnlichen Verbindungen
Omarigliptin wird mit anderen DPP-4-Inhibitoren wie Alogliptin, Linagliptin und Sitagliptin verglichen. Die Besonderheit von this compound liegt in seiner Langzeitwirkung, die eine einmal wöchentliche Dosierung ermöglicht, im Vergleich zur einmal täglichen Dosierung, die für andere DPP-4-Inhibitoren erforderlich ist . Diese reduzierte Dosierungsfrequenz kann die Therapietreue der Patienten verbessern und die glykämische Kontrolle insgesamt verbessern .
Ähnliche Verbindungen umfassen:
- Alogliptin
- Linagliptin
- Sitagliptin
- Saxagliptin
Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Profilen und Dosierungsschemata .
Eigenschaften
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153678 | |
| Record name | Omarigliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226781-44-7 | |
| Record name | Omarigliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omarigliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omarigliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Omarigliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1226781-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMARIGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


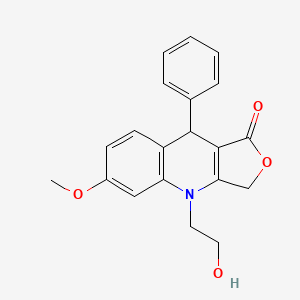

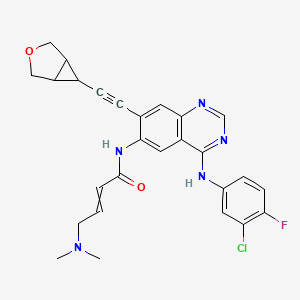

![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
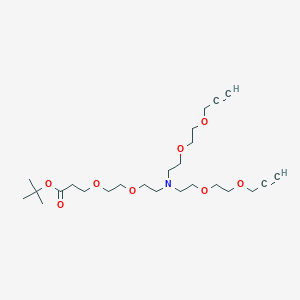

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)
